AE0047 Hydrochloride

Hypertension Vascular Biology Calcium Channel Blockade

AE0047 Hydrochloride is a differentiated DHP calcium channel blocker offering slow-onset, sustained efficacy and unique pleiotropic benefits (anti-atherosclerotic, cerebroprotective, lipid-modifying) not found in analogs like nilvadipine. Ideal for chronic hypertension, atherosclerosis, and cerebral ischemia models. Avoid substitution for critical studies.

Molecular Formula C41H43ClN4O6
Molecular Weight 723.3 g/mol
CAS No. 116308-56-6
Cat. No. B1649279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAE0047 Hydrochloride
CAS116308-56-6
Molecular FormulaC41H43ClN4O6
Molecular Weight723.3 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C41H42N4O6.ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;/h4-20,27,38-39,42H,21-26H2,1-3H3;1H
InChIKeyHEKGFDAQKCYYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AE0047 Hydrochloride: A Differentiated Dihydropyridine Calcium Channel Blocker for Hypertension Research


AE0047 Hydrochloride (also known as Watanidipine or Vatanidipine) is a 1,4-dihydropyridine (DHP)-type calcium channel blocker developed for the research of hypertension and associated cardiovascular complications [1]. Its pharmacological profile is characterized by a slow onset and long duration of action, attributed to its high lipophilicity and a membrane-driven mechanism of action, which distinguishes it from classical DHP calcium antagonists [2].

Why AE0047 Hydrochloride Cannot Be Simply Substituted by Other Dihydropyridine Calcium Channel Blockers


While multiple DHP calcium channel blockers exist as research tools for hypertension, AE0047 Hydrochloride demonstrates a unique profile that precludes direct substitution. Its key differentiation lies in a slow-onset, long-lasting pharmacological action that is sustained even after drug washout, a consequence of its high membrane partitioning and slow dissociation [1]. This is in stark contrast to first-generation agents like nifedipine and nicardipine, which exhibit rapid onset and offset. Furthermore, preclinical evidence reveals unique pleiotropic effects of AE0047, including anti-atherosclerotic and lipid-modifying properties, that are not observed with close structural analogs like nilvadipine [2]. Therefore, substituting AE0047 with another DHP calcium channel blocker will not replicate its specific pharmacological and potential therapeutic outcomes in experimental models.

Quantitative Evidence Guide for AE0047 Hydrochloride: Head-to-Head Data Against Comparator Compounds


Long-Lasting Vasodilation: AE0047 vs. Nitrendipine in Functional Washout Assays

AE0047 exhibits a unique vasodilating action characterized by a slow onset and, critically, an irreversible effect after drug washout. In a direct head-to-head comparison on rat aortic strips, the vasodilation induced by nitrendipine plateaued within 60 minutes and completely disappeared after washing. In contrast, AE0047 required over 5 hours to reach a plateau of relaxation, and this effect was sustained after washout [1].

Hypertension Vascular Biology Calcium Channel Blockade

Superior Anti-Atherosclerotic Efficacy: AE0047 vs. Nilvadipine in a Rabbit Model

In a comparative study using cholesterol-fed rabbits, a 7-week treatment with AE0047 (10 mg/kg, p.o.) resulted in a significant reduction in aortic lipid deposition. Conversely, an identical dose of nilvadipine (10 mg/kg) failed to produce any reduction in the surface index of atherosclerotic plaques [1].

Atherosclerosis Lipid Metabolism Cardiovascular Disease

Mechanistic Basis for Differentiation: Inhibition of LDL Oxidation (AE0047 vs. Nilvadipine)

The anti-atherosclerotic effect of AE0047 is linked to its ability to inhibit LDL oxidation, a key initiating event in atherogenesis. In vitro studies show that AE0047 (10 µmol/L) effectively inhibited Cu2+-induced LDL oxidation and apolipoprotein B-100 aggregation. Under the same experimental conditions, nilvadipine (10 µmol/L) did not exhibit any inhibitory activity [1].

Oxidative Stress Lipoprotein Metabolism Vascular Inflammation

Stroke Prevention with Minimal Hemodynamic Compromise: AE0047 vs. Nicardipine and Hydralazine

In a 12-week study using salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP), AE0047 at 1 mg/kg/day prevented stroke in all treated animals, with no mortality. In contrast, a 10-fold higher dose of nicardipine (10 mg/kg/day) failed to prevent stroke in most cases, and hydralazine (10 mg/kg/day) did not prevent death in 50% of the animals, despite suppressing hypertension [1].

Cerebrovascular Disease Stroke Hypertension

Unique Triglyceride-Lowering Effect Not Observed with Nilvadipine

AE0047 exhibits a pleiotropic effect on lipid metabolism that is not a class effect of DHPs. In obese Zucker rats, a 7-day treatment with AE0047 (3-10 mg/kg/day) resulted in a dose-dependent decrease in plasma triglyceride (TG) levels. In a parallel experiment, a 10 mg/kg dose of nilvadipine only tended to decrease plasma TG, with the effect not reaching significance [1].

Metabolic Syndrome Lipid Metabolism Dyslipidemia

Sustained Calcium Channel Blockade After Washout: AE0047 vs. Nifedipine and Manidipine

The calcium channel blockade by AE0047 is sustained even after the drug is removed from the extracellular environment. In rat aortic strips, inhibition of K+-induced contraction by nifedipine was rapidly abolished upon washout, while inhibition by manidipine remained unchanged. Strikingly, the inhibitory effect of AE0047 was reinforced over time after washout [1].

Calcium Signaling Vascular Smooth Muscle Pharmacodynamics

Recommended Research and Industrial Application Scenarios for AE0047 Hydrochloride


Long-Term In Vivo Studies of Hypertension Requiring Stable, Sustained Blood Pressure Control

AE0047 Hydrochloride is an ideal candidate for chronic hypertension studies in rodent models (e.g., SHR, DOCA-salt, renal hypertensive models). Its slow-onset, long-lasting antihypertensive action [1] and ability to improve endothelium-dependent relaxation [2] provide a stable baseline for evaluating the long-term effects of blood pressure management on end-organ damage, without the confounding variable of significant reflex tachycardia often seen with other DHPs [1].

Investigating the Mechanisms of Atherosclerosis and Vascular Remodeling

For research focused on the vascular biology of atherosclerosis, AE0047 offers a unique tool. Its proven ability to reduce aortic lipid deposition and inhibit LDL oxidation, in contrast to the DHP analog nilvadipine, makes it particularly well-suited for studies exploring the link between calcium channel blockade, oxidative stress, and vascular inflammation [3]. It is ideal for use in hypercholesterolemic animal models (e.g., cholesterol-fed rabbits, ApoE-/- mice).

Preclinical Models of Hypertensive Cerebrovascular Disease and Stroke

The potent cerebroprotective effects of AE0047, demonstrated by its ability to prevent stroke and improve cerebral blood flow in multiple animal models without aggravating edema, make it a superior choice for studies of hypertensive cerebral ischemia [4][5]. It should be considered for research in models of middle cerebral artery occlusion (MCAO) or in stroke-prone spontaneously hypertensive rats (SHRSP) to evaluate neuroprotective or vascular protective strategies.

Research on Metabolic Syndrome and Hypertension-Associated Dyslipidemia

AE0047's unique triglyceride-lowering effect, which is not a class effect of all DHP calcium channel blockers, positions it as a valuable research compound in models that combine hypertension with metabolic dysfunction [6]. It is particularly relevant for studies in obese Zucker rats or other models of hypertriglyceridemia to dissect the interplay between calcium channel blockade and lipid metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AE0047 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.